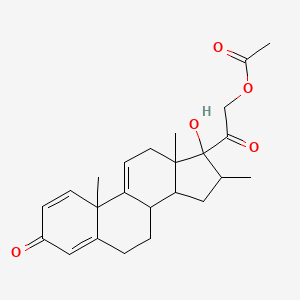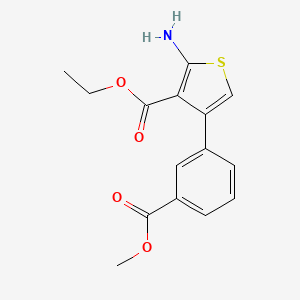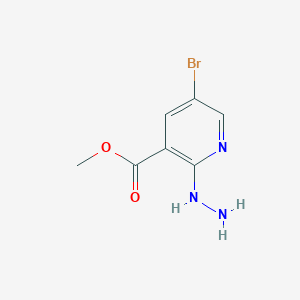
6-methoxy-1H-indol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound features a methoxy group at the 6th position and an amino group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-indol-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with 6-methoxyindole.
Nitration: The 6-methoxyindole undergoes nitration to introduce a nitro group at the 2nd position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for nitration and reduction steps can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more complex amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Leads to the formation of secondary or tertiary amines.
Substitution: Results in halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
6-Methoxy-1H-indol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-methoxy-1H-indol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy group can enhance the compound’s ability to cross cell membranes, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyindole: Lacks the amino group at the 2nd position.
1H-Indol-2-amine: Lacks the methoxy group at the 6th position.
6-Hydroxy-1H-indol-2-amine: Has a hydroxy group instead of a methoxy group at the 6th position.
Uniqueness
6-Methoxy-1H-indol-2-amine is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical and biological properties. The methoxy group enhances lipophilicity, while the amino group increases the compound’s ability to form hydrogen bonds, making it a versatile molecule for various applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
6-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-3-2-6-4-9(10)11-8(6)5-7/h2-5,11H,10H2,1H3 |
Clé InChI |
ASOBXMNNSJAFRP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)
![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)

![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)





![(2R)-2-[(4-Bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12070256.png)



